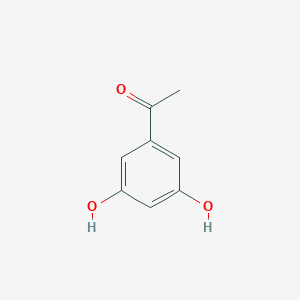

3,5-Dihydroxyacetophenone

Description

Properties

IUPAC Name |

1-(3,5-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXWIKCZNIGMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199825 | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51863-60-6 | |

| Record name | 3,5-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51863-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051863606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',5'-DIHYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7R433NNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 - 148 °C | |

| Record name | 3',5'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dihydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries, starting from 3,5-dihydroxybenzoic acid. The primary focus of this document is a detailed, multi-step synthetic pathway that involves protection of the reactive hydroxyl groups, conversion of the carboxylic acid, and subsequent deprotection. While a direct conversion using organolithium reagents is theoretically plausible, this guide centers on a well-documented and reproducible experimental protocol.

Overview of Synthetic Strategies

The conversion of a carboxylic acid to a ketone presents a unique synthetic challenge, primarily due to the acidic nature of the carboxyl proton and the potential for over-addition of organometallic reagents to the ketone product. In the case of 3,5-dihydroxybenzoic acid, the presence of two acidic phenolic hydroxyl groups adds another layer of complexity.

Two main strategies can be considered for the synthesis of this compound from 3,5-dihydroxybenzoic acid:

-

Multi-Step Synthesis with Protecting Groups: This is a more classical and robust approach that involves the protection of the reactive hydroxyl groups to prevent their interference with the subsequent chemical transformations. This strategy offers better control over the reaction and generally leads to higher yields and purity of the final product. A detailed protocol for this method has been outlined in the patent literature.[1][4]

This guide will provide a detailed exposition of the multi-step synthesis, complete with experimental protocols and data.

Multi-Step Synthesis of this compound

This synthetic route involves a sequence of six key steps: esterification, protection of the hydroxyl groups via benzylation, hydrolysis of the ester, activation of the carboxylic acid and subsequent acylation, decarboxylation, and finally, deprotection to yield the target molecule.

Overall Synthetic Scheme

References

A Technical Guide to the Spectroscopic Data of 3,5-Dihydroxyacetophenone

Introduction

3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its chemical formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol .[2][3][4] A thorough understanding of its spectroscopic properties is essential for researchers in chemical synthesis, quality control, and drug development to confirm its identity, purity, and structure. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CDCl₃ | 6.99 | d | 2H | H-2, H-6 |

| 6.56 | t | 1H | H-4 | |

| 2.55 | s | 3H | -CH₃ | |

| DMSO-d₆ | 12.5 (broad s) | s | 1H | -OH |

| 9.5 (broad s) | s | 2H | -OH | |

| 6.85 | d | 2H | H-2, H-6 | |

| 6.35 | t | 1H | H-4 | |

| 2.45 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

Aromatic carbons typically absorb in the 120-150 ppm range in a ¹³C NMR spectrum.[5] The carbonyl carbon of a ketone is significantly deshielded, appearing much further downfield.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~158 | C-3, C-5 |

| ~139 | C-1 |

| ~108 | C-2, C-6 |

| ~107 | C-4 |

| ~27 | -CH₃ |

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded Phenol) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 1725-1705 | Strong | C=O Stretch (Ketone) |

| 1600-1475 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 1300-1000 | Strong | C-O Stretch (Phenol) |

Table 4: Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 137 | Highest (Base Peak) | [M-CH₃]⁺ |

| 109 | Medium | [M-CH₃-CO]⁺ |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for elucidating the structure of a chemical compound like this compound using the spectroscopic methods discussed.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-25 mg of this compound into a clean, dry vial.[6] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to dissolve the sample completely.[6]

-

Filtration and Transfer : Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[6]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition : Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra at an appropriate magnetic field strength (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

As this compound is a solid, the thin solid film or KBr pellet method is suitable.[7][8]

Thin Solid Film Method:

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[7]

-

Film Deposition : Place a drop of this solution onto a single, clean infrared-transparent salt plate (e.g., KBr or NaCl).[7] Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[7]

-

Background Spectrum : First, obtain a background spectrum of the empty spectrometer to account for atmospheric H₂O and CO₂.

-

Sample Spectrum : Place the salt plate with the sample film into the sample holder inside the instrument and acquire the IR spectrum.[7] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Potassium Bromide (KBr) Pellet Method:

-

Grinding : Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[8]

-

Mixing : Add 100-200 mg of dry KBr powder to the ground sample and mix thoroughly.[8]

-

Pellet Formation : Place the mixture into a pellet die and apply high pressure with a hydraulic press to form a transparent or translucent pellet.[8]

-

Analysis : Place the KBr pellet into the sample holder for analysis as described above.

Mass Spectrometry (MS)

Electron Impact (EI) is a common ionization method for this type of molecule.

-

Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS).

-

Ionization : In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion [M]⁺.[9]

-

Fragmentation : The excess energy from electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[9] For ketones, alpha-cleavage (breaking the bond adjacent to the carbonyl group) is a common fragmentation pathway.[10]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The most abundant ion in the spectrum is designated as the base peak with a relative intensity of 100%.[9]

References

- 1. This compound | 51863-60-6 [chemicalbook.com]

- 2. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]

- 4. 3′,5′-Dihydroxyacetophenone 97% | 51863-60-6 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. youtube.com [youtube.com]

Physical and chemical properties of 3,5-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its dihydroxy substitution pattern makes it a subject of interest for its potential biological activities, including antioxidant, antimicrobial, and antitumor effects.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Physical and Chemical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1][5] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol, acetone, DMSO, and methanol.[6][7] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₈O₃ | [3][8] |

| Molecular Weight | 152.15 g/mol | [3][8] |

| Melting Point | 145-146 °C | |

| Boiling Point | 316.75 °C (estimated) | |

| Appearance | White to light yellow crystal powder | [5] |

| Solubility | Practically insoluble in water; Soluble in ethanol; Slightly soluble in acetone, DMSO, and methanol. | [6][7] |

| pKa | 8.63 ± 0.10 (Predicted) | |

| LogP | 1.019 (estimated) | |

| CAS Number | 51863-60-6 | [8] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz.[6] Another spectrum in deuterated chloroform (B151607) (CDCl₃) at 500 MHz showed the following chemical shifts (δ) in ppm: 2.55 (s, 3H), 6.56 (t, J = 2.5 Hz, 1H), 6.99 (d, J = 2.5 Hz, 2H).[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The spectrum for this compound is available and confirms its structure.[9]

Mass Spectrometry

The mass spectrum of acetophenone, the parent compound, shows a molecular ion peak at m/z=120.[10] The base peak is typically at m/z=105, corresponding to the loss of a methyl group to form the benzoyl cation.[10] A further fragmentation with the loss of carbon monoxide results in a peak at m/z=77, corresponding to the phenyl cation.[10] For this compound (molecular weight 152.15), the fragmentation pattern is expected to be influenced by the hydroxyl groups. The molecular ion peak would be at m/z=152. The loss of a methyl group would lead to a fragment at m/z=137.[11]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Demethylation of 3,5-Dimethoxyacetophenone

This method involves the cleavage of the methyl ether groups of 3,5-dimethoxyacetophenone using a demethylating agent like aluminum chloride in a suitable solvent.[5]

-

Materials:

-

3,5-Dimethoxyacetophenone

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorobenzene (refluxing)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxyacetophenone and chlorobenzene.

-

Carefully add anhydrous aluminum chloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench it with ice-cold dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Method 2: Synthesis from 3,5-Dihydroxybenzoic Acid

This multi-step synthesis involves the conversion of 3,5-dihydroxybenzoic acid to the final product. The process includes esterification, protection of the hydroxyl groups (e.g., benzylation), reaction with a Grignard reagent, and subsequent deprotection.

-

Materials:

-

3,5-Dihydroxybenzoic acid

-

Low-molecular-weight alcohol (e.g., ethanol)

-

Concentrated sulfuric acid

-

Benzyl (B1604629) chloride

-

Base (e.g., potassium carbonate)

-

Grignard reagent (e.g., methylmagnesium bromide)

-

Palladium on carbon (Pd/C) for debenzylation

-

-

Procedure:

-

Esterification: Reflux 3,5-dihydroxybenzoic acid in an excess of a low-molecular-weight alcohol with a catalytic amount of concentrated sulfuric acid.

-

Benzylation (Protection): React the resulting ester with benzyl chloride in the presence of a base to protect the phenolic hydroxyl groups.

-

Grignard Reaction: Treat the protected ester with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding ketone.

-

Debenzylation (Deprotection): Remove the benzyl protecting groups via catalytic hydrogenation using Pd/C to yield this compound.

-

Below is a workflow diagram illustrating the synthesis from 3,5-dihydroxybenzoic acid.

Biological Activities and Signaling Pathways

This compound has demonstrated several biological activities, primarily attributed to its phenolic structure which allows it to act as a potent antioxidant by scavenging reactive oxygen species (ROS).[3] While specific signaling pathways for the 3,5-isomer are not extensively detailed in the literature, related dihydroxyacetophenone isomers have been shown to exert their effects through various mechanisms. For instance, 2',5'-dihydroxyacetophenone (B116926) has been found to inhibit the ERK1/2 and NF-κB signaling pathways, leading to anti-inflammatory effects.[12][13] Furthermore, 3',4'-dihydroxyacetophenone (B73281) acts as a tyrosinase inhibitor and can modulate the Nrf2/HO-1 pathway to protect against oxidative stress.[2][7]

Given its antioxidant properties, a plausible mechanism of action for this compound involves the modulation of cellular antioxidant defense systems. A simplified representation of a potential antioxidant signaling pathway is depicted below.

The antimicrobial activity of dihydroxyacetophenone isomers has been noted, with the efficacy varying based on the position of the hydroxyl groups.[14] Studies on derivatives of dihydroxyacetophenone have also highlighted their potential as antimicrobial and antitumor agents.[4]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in drug discovery and development. Its physical and chemical properties are well-characterized, and various synthetic routes are available. While its biological activities, particularly as an antioxidant, are recognized, further research is needed to fully elucidate the specific signaling pathways it modulates to unlock its full therapeutic potential. This guide provides a solid foundation for researchers and scientists working with this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3',5'-Dihydroxyacetophenone | 51863-60-6 | FD38062 [biosynth.com]

- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(51863-60-6) 1H NMR [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound(51863-60-6) IR Spectrum [chemicalbook.com]

- 10. asdlib.org [asdlib.org]

- 11. 3',5'-Dihydroxyacetophenone | C8H8O3 | CID 103993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,5-dihydroxyacetophenone isolated from Rehmanniae Radix Preparata inhibits inflammatory responses in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1 [xiahepublishing.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3,5-Dihydroxyacetophenone (CAS Number: 51863-60-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is an aromatic ketone with the chemical formula C₈H₈O₃.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, analytical data, and known biological activities. While research on this specific isomer is emerging, this document compiles available data and provides context based on related dihydroxyacetophenone isomers to guide further investigation and application in drug discovery and development. The compound is noted for its potential as an antioxidant and anti-inflammatory agent, and as a key intermediate in the synthesis of various pharmaceuticals.[4][5]

Chemical and Physical Properties

This compound is typically a white to light yellow or off-white to brown crystalline powder.[5][6][7] Its core structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 3 and 5, and an acetyl group at position 1.

| Property | Value | Reference(s) |

| CAS Number | 51863-60-6 | [2] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 145-146 °C | [2] |

| Boiling Point | 316.75 °C (estimated) | |

| Solubility | Soluble in DMSO and methanol. | |

| Appearance | White to light yellow crystalline powder | [6] |

| Synonyms | 1-(3,5-dihydroxyphenyl)ethanone, 5-Acetylresorcinol | [3] |

Synthesis of this compound

Two primary synthetic routes for this compound have been identified in the literature.

Synthesis from 3,5-Dihydroxybenzoic Acid

A multi-step synthesis starting from 3,5-dihydroxybenzoic acid has been patented. The general workflow involves esterification, benzylation of the hydroxyl groups for protection, hydrolysis, nucleophilic substitution, hydrolytic decarboxylation, and finally debenzylation to yield the target compound.[6][8]

Experimental Protocol (Illustrative, based on patent literature): [8][9]

-

Step 1: Esterification: 3,5-dihydroxybenzoic acid is refluxed with a low-molecular-weight alcohol (e.g., ethanol) in the presence of concentrated sulfuric acid for 8-15 hours. The resulting ester is then extracted and purified.

-

Step 2: Benzylation: The hydroxyl groups of the ester are protected using a benzylating agent like benzyl (B1604629) halide in the presence of a base.

-

Step 3: Hydrolysis: The ester group is hydrolyzed to a carboxylic acid under basic conditions.

-

Step 4: Nucleophilic Substitution and Decarboxylation: The carboxylic acid is converted to an intermediate that undergoes nucleophilic substitution and subsequent hydrolytic decarboxylation to form 3,5-dibenzyloxyacetophenone.

-

Step 5: Debenzylation: The benzyl protecting groups are removed, typically by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, this compound.

Synthesis via Demethylation of 3,5-Dimethoxyacetophenone

Another reported method involves the demethylation of 3,5-dimethoxyacetophenone. This is typically achieved using a demethylating agent such as aluminum chloride in a suitable solvent.[10][11]

References

- 1. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 51863-60-6 [thegoodscentscompany.com]

- 4. rsc.org [rsc.org]

- 5. This compound(51863-60-6) IR Spectrum [m.chemicalbook.com]

- 6. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]

- 7. 208630250 [thermofisher.com]

- 8. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]

- 9. This compound | 51863-60-6 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

Biological Activities of 3,5-Dihydroxyacetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxyacetophenone and its derivatives represent a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by a dihydroxylated phenyl ring attached to a ketone functional group, have shown potential as antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Biological Activity Data

The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values for various biological activities, providing a comparative overview of their potency.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH Radical Scavenging | 96 | [1][2] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | >345 | [1] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 3,5-Diprenyl-4-hydroxyacetophenone | J774A.1 Macrophages | Nitric Oxide (NO) Production Inhibition | >91.78 (38.96% inhibition) | [1][2] |

| 2',5'-Dihydroxyacetophenone | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Significant inhibition | [3] |

Table 3: Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 3,5-Diprenyl-4-hydroxyacetophenone | J774A.1 Macrophages | MTT Assay | 436.2 | [1][2] |

| Brominated dihydroxyacetophenone derivatives | HeLa | MTT Assay | Showed significant activity | [4] |

MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

Table 4: Enzyme Inhibitory Activity of Dihydroxyacetophenone Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | 0.013 (monophenolase), 0.93 (diphenolase) | [5] |

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | Mushroom Tyrosinase | 0.0020 | [5] |

| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.69 | [5] |

II. Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Cellular Anti-inflammatory Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours. Include a negative control (cells without LPS stimulation) and a positive control (cells with LPS stimulation but without the test compound).

-

-

Measurement of Nitrite Concentration:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Determine the IC50 value.

-

Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium and conditions.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT-containing medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The assay typically uses L-DOPA as a substrate, and the formation of dopachrome (B613829) is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

-

Prepare a solution of L-DOPA in phosphate buffer.

-

Prepare solutions of the test compound and a standard inhibitor (e.g., kojic acid) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of the test compound or standard solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution.

-

-

Measurement:

-

Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.

-

-

Calculation:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

III. Signaling Pathways

The biological activities of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways, particularly those involved in inflammation and cell survival.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Some dihydroxyacetophenone derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[3]

Caption: NF-κB signaling pathway and the inhibitory point of this compound derivatives.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are a group of signaling cascades that regulate a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These pathways are activated by various extracellular stimuli, including growth factors and inflammatory cytokines. Activation of the JNK and p38 MAPK pathways, in particular, is strongly associated with the production of pro-inflammatory mediators. Some acetophenone derivatives have demonstrated the ability to modulate MAPK signaling, which may contribute to their anti-inflammatory and cytotoxic effects.[6][7][8]

Caption: Overview of MAPK signaling pathways and potential modulation by this compound derivatives.

Conclusion

This compound and its derivatives exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a consolidated resource of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involved in their mechanism of action. The information presented herein is intended to support further research and development of these compounds as potential therapeutic agents. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of 3,5-Dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxyacetophenone is a phenolic compound with recognized antioxidant properties. This technical guide provides a comprehensive overview of its potential as an antioxidant agent, intended for researchers, scientists, and professionals in drug development. While direct quantitative antioxidant data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from closely related dihydroxyacetophenone analogues to infer its potential activity and mechanisms. This guide details the standard experimental protocols for evaluating antioxidant capacity, including DPPH, ABTS, and FRAP assays, and discusses the potential involvement of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. All quantitative data for related compounds is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and future research design.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites that have garnered significant attention for their antioxidant properties. Among these, dihydroxyacetophenones represent a promising scaffold for the development of novel therapeutic agents to combat oxidative stress-related pathologies. This compound, an aromatic ketone, is noted for its potential to inhibit the formation of reactive oxygen species (ROS)[1]. Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The exploration of compounds like this compound is therefore of paramount importance in the discovery of new antioxidant therapies.

This guide provides an in-depth look at the methodologies used to assess antioxidant potential and the potential molecular pathways through which this compound may exert its effects.

In Vitro Antioxidant Activity: Quantitative Data from Related Compounds

Direct quantitative analysis of the antioxidant capacity of this compound is limited in the available scientific literature. However, studies on structurally similar compounds provide valuable insights into its potential efficacy. The following table summarizes the antioxidant activity of a related compound, 3,5-diprenyl-4-hydroxyacetophenone, which shares the core dihydroxyacetophenone structure.

| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| 3,5-diprenyl-4-hydroxyacetophenone | DPPH Radical Scavenging | 26.00 ± 0.37 | 96 | [2] |

Table 1: DPPH radical scavenging activity of a this compound derivative. This data is presented as an estimation of the potential activity of this compound.

Potential Mechanism of Action: The Nrf2 Signaling Pathway

A plausible mechanism for the antioxidant effect of dihydroxyacetophenones involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Studies on the isomer 3,4-Dihydroxyacetophenone have demonstrated its ability to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress by modulating this pathway[3].

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.

The proposed activation of the Nrf2-ARE pathway by this compound is depicted in the following diagram.

Figure 1: Proposed Nrf2-ARE signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays that can be employed to quantitatively assess the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or control dilutions to the respective wells.

-

A blank well should contain methanol and the DPPH solution. A control for the sample's color should contain the sample and methanol without DPPH.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (test compound)

-

Trolox or Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well microplate, add a small volume of the sample or control dilutions.

-

Add a larger, fixed volume of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Figure 3: Experimental workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (test compound)

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

-

Water bath (37°C)

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a series of dilutions of the test compound and a standard curve using ferrous sulfate or Trolox.

-

In a 96-well microplate, add a small volume of the sample or standard dilutions.

-

Add a larger, fixed volume of the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Figure 4: Experimental workflow for the FRAP assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit intracellular ROS formation in a cell-based model, providing a more biologically relevant measure of antioxidant activity.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium (e.g., DMEM) and supplements

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

This compound (test compound)

-

Quercetin (positive control)

-

Black 96-well microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a black 96-well microplate and culture until they reach confluence.

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of the test compound or control in the treatment medium for 1 hour.

-

Add DCFH-DA to the wells and incubate for a further 30 minutes. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Induce oxidative stress by adding AAPH solution to the wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) × 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant capacity of this compound is currently sparse, the available data from structurally related compounds and the well-established antioxidant properties of phenolic compounds strongly suggest its potential as an effective antioxidant. The likely involvement of the Nrf2 signaling pathway provides a compelling avenue for future mechanistic studies.

To fully elucidate the antioxidant potential of this compound, further research is warranted. This should include:

-

Quantitative in vitro assays: Systematic evaluation of its IC50 values in DPPH, ABTS, and FRAP assays, as well as its ORAC value.

-

Cell-based assays: Confirmation of its cellular antioxidant activity and investigation of its protective effects against various oxidative stressors in different cell lines.

-

Mechanistic studies: Elucidation of its effects on the Nrf2-ARE pathway and other relevant antioxidant signaling cascades through techniques such as Western blotting, qPCR, and reporter gene assays.

-

In vivo studies: Evaluation of its antioxidant efficacy in animal models of oxidative stress-related diseases.

The information and protocols provided in this technical guide offer a solid foundation for researchers to design and execute comprehensive studies on the antioxidant potential of this compound, with the ultimate goal of developing novel therapeutic strategies for a range of debilitating diseases.

References

In Vitro Antitumor Activity of 3,5-Dihydroxyacetophenone: A Technical Guide and Research Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxyacetophenone (3,5-DHAP) is a phenolic compound of interest within medicinal chemistry. While the broader class of dihydroxyacetophenones has been investigated for various pharmacological activities, including antitumor effects, specific and in-depth research into the in vitro antitumor mechanisms of this compound itself is notably limited in publicly available literature. Significant research has instead focused on its isomer, 2,5-Dihydroxyacetophenone (2,5-DHAP), and various synthetic derivatives. This technical guide serves a dual purpose: to summarize the existing, albeit sparse, data on the antitumor potential of 3,5-DHAP and its derivatives, and to provide a comprehensive framework of experimental protocols and potential signaling pathways that could be investigated to fully characterize its activity. This document is intended to be a foundational resource for researchers initiating studies into the anticancer properties of this specific compound.

Introduction

Phenolic compounds, including acetophenones, are widely recognized for their potential as therapeutic agents, largely owing to their antioxidant and pro-apoptotic properties. This compound, a structural isomer of other bioactive dihydroxyacetophenones, represents an under-explored molecule in cancer research. In contrast, studies on 2,5-Dihydroxyacetophenone have demonstrated its ability to induce G2/M phase cell cycle arrest and apoptosis in multiple myeloma cells through the activation of MAPK signaling pathways[1]. Research into derivatives of various dihydroxyacetophenones has also shown significant cytotoxic activity against several cancer cell lines[2][3][4]. This guide will collate the available data and propose a rigorous methodology for the systematic evaluation of this compound's antitumor potential.

Quantitative Data on Cytotoxicity

Direct quantitative data, such as IC50 values for the parent this compound compound against various cancer cell lines, are not extensively reported in the available scientific literature. However, studies on its derivatives provide preliminary insights into the potential of this chemical scaffold. The following table summarizes cytotoxicity data for a brominated derivative of 3',5'-dihydroxyacetophenone.

| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| Brominated 3',5'-dihydroxyacetophenone derivative (Compound 5e) | MCF7 (Breast Adenocarcinoma) | MTT | Not specified, but pro-oxidant activity was 24.24 ± 2.00% | [5] |

| A549 (Alveolar Adenocarcinoma) | MTT | Pro-oxidant activity was 69.62 ± 4.13% | [5] | |

| Caco2 (Colorectal Adenocarcinoma) | MTT | Pro-oxidant activity was 58.89 ± 3.11% | [5] | |

| PC3 (Prostate Adenocarcinoma) | MTT | Not specified | [5] |

Note: The study focused on the pro-oxidant effects of the derivatives as a measure of activity, rather than providing specific IC50 values for this particular derivative in all cell lines.

Proposed Experimental Protocols for In Vitro Evaluation

To thoroughly assess the antitumor activity of this compound, a series of standardized in vitro assays are required. The following protocols are based on common methodologies used for evaluating similar compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the dose-dependent cytotoxic effect of the compound on cancer cells.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, PC3) in appropriate media and conditions until they reach approximately 80% confluency.

-

Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare a series of dilutions of this compound in the culture medium. Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

-

Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

-

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase.

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is then quantified.

-

Potential Signaling Pathways for Investigation

Based on the mechanisms of action of similar phenolic compounds and dihydroxyacetophenone isomers, the following signaling pathways are proposed as primary targets for investigation into the antitumor effects of this compound.

Intrinsic Apoptosis Pathway

Many phenolic compounds induce apoptosis through the mitochondrial pathway. Key proteins to investigate would include the Bcl-2 family (Bcl-2, Bax) and caspases.

-

Hypothesized Mechanism: 3,5-DHAP may decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio would lead to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptosis.

-

Proposed Investigation: Western blot analysis of key proteins (Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and PARP cleavage) following treatment with 3,5-DHAP.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell proliferation, differentiation, and apoptosis. The activation of JNK and p38 is often associated with pro-apoptotic responses.

-

Hypothesized Mechanism: 3,5-DHAP could induce sustained activation (phosphorylation) of JNK and p38 MAPKs, leading to downstream signaling that promotes apoptosis and inhibits cell proliferation.

-

Proposed Investigation: Western blot analysis to detect the phosphorylated (active) forms of ERK, JNK, and p38 in cancer cells treated with 3,5-DHAP over a time course.

Conclusion and Future Directions

While direct evidence for the in vitro antitumor activity of this compound is currently lacking in the scientific literature, the demonstrated efficacy of its isomer and various derivatives suggests that it is a compound worthy of investigation. The experimental framework provided in this guide offers a clear and structured path for researchers to systematically evaluate its cytotoxic and apoptotic potential against various cancer cell lines. Future research should focus on obtaining fundamental data, such as IC50 values, and then proceeding to elucidate the specific molecular mechanisms and signaling pathways involved. Such studies will be crucial in determining whether this compound holds promise as a novel cancer chemotherapeutic or chemopreventive agent.

References

- 1. 2,5-Dihydroxyacetophenone Induces Apoptosis of Multiple Myeloma Cells by Regulating the MAPK Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. farmaciajournal.com [farmaciajournal.com]

A Technical Guide to the Antimicrobial Properties of 3,5-Dihydroxyacetophenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antimicrobial properties of 3,5-Dihydroxyacetophenone and related compounds. It is intended for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development. This guide summarizes key quantitative data, details established experimental protocols for antimicrobial assessment, and illustrates relevant biological and experimental workflows.

Introduction to Dihydroxyacetophenone Compounds

Dihydroxyacetophenones (DHAP) are a class of phenolic compounds characterized by an acetophenone (B1666503) core with two hydroxyl groups. These compounds are found in various natural sources and can also be synthesized.[1][2] Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] The position of the hydroxyl groups on the phenyl ring significantly influences the compound's biological activity.[5] This guide focuses specifically on the antimicrobial potential of this compound and its structural isomers and derivatives, which are being investigated as potential leads for new antimicrobial agents to combat the growing threat of antibiotic resistance.[6]

Antimicrobial Efficacy: Quantitative Data

The antimicrobial activity of dihydroxyacetophenone derivatives has been evaluated against a range of pathogenic microbes, including drug-resistant strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key quantitative indicators of a compound's efficacy.

While data for this compound itself is limited in the provided search results, studies on other DHAP isomers and their synthesized derivatives demonstrate significant antimicrobial potential. For instance, a study on novel synthesized dihydroxyacetophenone derivatives showed potent activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa.[6][7][8] Another study noted that the antimicrobial activity of DHAP isomers varies depending on the position of the hydroxyl groups.[5]

The following table summarizes the antimicrobial activity of a representative brominated dihydroxyacetophenone derivative (Compound 3e) from a study by Zbancioc et al.[6]

| Compound | Microorganism | Strain | MIC (mg/mL) | MBC (mg/mL) |

| Brominated DHAP Derivative (3e) | Pseudomonas aeruginosa | ATCC 27853 | 0.625 | 0.625 |

| Escherichia coli | ATCC 25922 | 0.625 | 0.625 | |

| Bacillus subtilis | ATCC 6633 | 0.625 | 0.625 | |

| Staphylococcus aureus | ATCC 25923 | 0.31 | 0.625 | |

| Sarcina lutea | ATCC 9341 | 0.31 | 0.625 | |

| Bacillus cereus | ATCC 14579 | 0.31 | 0.625 |

Potential Mechanisms of Antimicrobial Action

The precise mechanisms of action for this compound are not fully elucidated, but the activity of phenolic compounds against bacteria is generally attributed to several modes of action.[4] These mechanisms often involve the disruption of microbial cell structures and functions.[9]

Key potential mechanisms include:

-

Cell Membrane Disruption: Phenolic compounds can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death.[4][10]

-

Inhibition of Nucleic Acid Synthesis: Some antimicrobial agents can interfere with the synthesis of DNA and RNA, halting microbial replication and transcription.[9][10]

-

Inhibition of Protein Synthesis: These compounds may bind to ribosomal subunits, disrupting the process of translation and preventing the synthesis of essential proteins and enzymes.[9][10]

-

Interference with Metabolic Pathways: Phenolic compounds can inhibit key metabolic pathways, such as folic acid synthesis, which are vital for microbial survival.[10]

-

Quorum Sensing Inhibition: A promising anti-virulence strategy involves inhibiting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and toxin production.[11][12] Phenolic compounds have been shown to interfere with QS signaling.[11]

Anti-Biofilm Properties

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which offers protection from antibiotics and host immune responses.[13][14] The ability to inhibit or disrupt biofilm formation is a critical attribute for a novel antimicrobial agent.[15] Phenolic compounds have demonstrated significant anti-biofilm activity, often by interfering with adhesion and quorum sensing pathways that regulate biofilm development.[11][14] While specific studies on the anti-biofilm properties of this compound are needed, related phytochemicals show promise in this area.[14]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the antimicrobial properties of compounds like this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a standard and widely used technique.[18][19]

Materials:

-

96-well sterile microtiter plates[16]

-

Test compound (e.g., this compound)

-

Bacterial culture (18-24 hour) grown on a non-selective agar (B569324) plate[18]

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[16]

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[16][17]

-

Inoculum Preparation: Select several isolated colonies from a fresh agar plate and suspend them in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] Dilute this standardized suspension to the final required inoculum density (typically ~5 x 10⁵ CFU/mL).[18]

-

Plate Inoculation: Add 100 µL of each compound dilution to the wells of a 96-well plate. Inoculate each well with 100 µL of the prepared bacterial inoculum.[20]

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[16]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[19][20]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[16]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21][22] This test is performed as a subsequent step to the MIC assay.[20]

Materials:

-

MIC plate from the previous experiment

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Calibrated pipette or loop

-

Incubator

Procedure:

-

Sub-culturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[20]

-

Plating: Mix the contents of each selected well. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells and spread it evenly onto a fresh, appropriately labeled agar plate that does not contain any antimicrobial agent.[20][23]

-

Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[20]

-

Result Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21]

Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass after treatment with a test compound.[24][25]

Materials:

-

96-well flat-bottom sterile microtiter plate[26]

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)[27]

-

Test compound

-

0.1% Crystal Violet solution[24]

-

30% Acetic Acid or 95% Ethanol (B145695) for solubilization[26][27]

-

Phosphate-Buffered Saline (PBS)

-

Plate reader

Procedure:

-

Inoculation: Prepare a standardized bacterial suspension. Add 100 µL of bacterial culture and 100 µL of the test compound at various concentrations into the wells of a 96-well plate. Include control wells with bacteria but no compound.[24]

-

Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[28]

-

Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells carefully with PBS to remove any remaining non-adherent cells.[24]

-

Fixation: Fix the biofilm by air-drying or by heating at 60°C for 30-60 minutes.[24]

-

Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[24][28]

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain. Allow the plate to dry completely.[26]

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet dye.[27][28]

-

Quantification: Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at a wavelength of 590-595 nm using a plate reader.[24][25] The absorbance is proportional to the amount of biofilm.

References

- 1. acgpubs.org [acgpubs.org]

- 2. CN102675075A - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 11. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Potential Use of Selected Natural Compounds with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Biofilm and Associated Anti-Virulence Activities of Selected Phytochemical Compounds against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. microchemlab.com [microchemlab.com]

- 23. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]

- 24. Crystal violet assay [bio-protocol.org]

- 25. Crystal violet staining protocol | Abcam [abcam.com]

- 26. static.igem.org [static.igem.org]

- 27. Protocols · Benchling [benchling.com]

- 28. static.igem.org [static.igem.org]

Navigating the Synthesis of 3,5-Dihydroxyacetophenone: A Technical Guide for Researchers